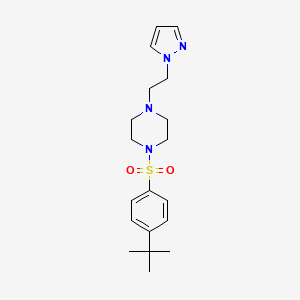
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Structural Analysis and Computational Insights
Studies involving derivatives of piperazine, including compounds structurally similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, have emphasized the importance of crystal structure analysis and computational methods like density functional theory (DFT). These approaches provide valuable insights into the molecular properties, including electrophilic and nucleophilic sites, which can significantly influence the compound's reactivity and potential applications in designing new materials or drugs. For instance, the crystal structure studies and DFT calculations of novel piperazine derivatives highlight the intermolecular hydrogen bonding and molecular Hirshfeld surface analysis, shedding light on the nature of intermolecular contacts (Kumara et al., 2017).
Anticancer and Antimalarial Potential
Research into the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has demonstrated promising results. The screening performed on various cancer cell lines, such as lungs, kidneys, CNS, and breast cancer, revealed that certain compounds exhibit significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Turov, 2020). Additionally, the structural analysis of piperazine derivatives has indicated potential anti-malarial properties, further underscoring the versatility of these compounds in addressing critical health issues (Cunico et al., 2009).
Synthetic Approaches and Chemical Properties
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety exemplifies the innovative approaches to creating compounds with potential biological activity. These derivatives have been determined through various spectroscopic methods, confirming their unique structures and potential as research tools or therapeutic agents (Lv et al., 2013). Similarly, the exploration of flexible bis(pyrazol-1-yl)alkane and related ligands highlights the synthetic versatility of piperazine derivatives, opening new avenues for the development of chemical probes or drugs (Potapov et al., 2007).
Antimicrobial and Enzyme Inhibition Activities
Several studies have investigated the antimicrobial properties of piperazine derivatives, revealing their potential as antibacterial and antifungal agents. Novel heterocyclic compounds containing a sulfonamido moiety have shown high activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial therapies (Azab et al., 2013). Moreover, the enzyme inhibition activity, particularly against MurB enzyme involved in bacterial cell wall synthesis, further underscores the therapeutic potential of these compounds in combating resistant bacterial strains (Mekky & Sanad, 2020).
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-19(2,3)17-5-7-18(8-6-17)26(24,25)23-15-12-21(13-16-23)11-14-22-10-4-9-20-22/h4-10H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDTWPWTKNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)
![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)
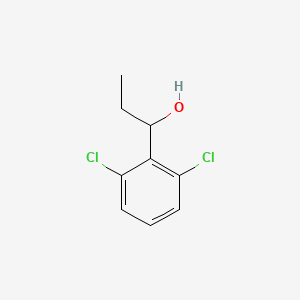
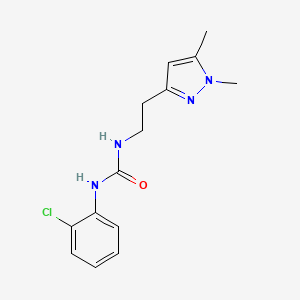

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)
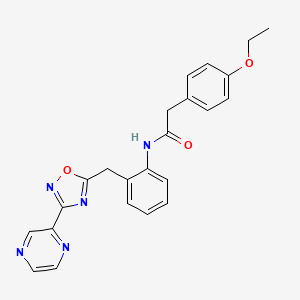

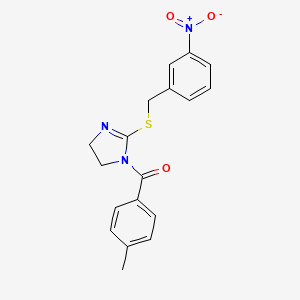
![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)
![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)